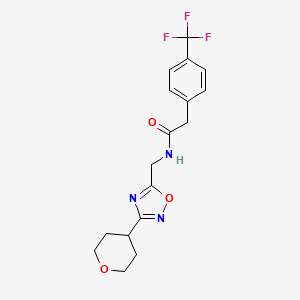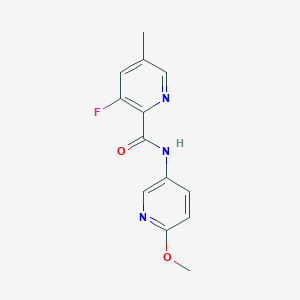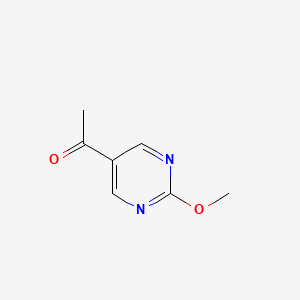![molecular formula C27H23Cl2N5O2S B2508434 N-[[4-(3,4-dichlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide CAS No. 391916-12-4](/img/structure/B2508434.png)
N-[[4-(3,4-dichlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that appears to be a derivative of sulfanilamide, a molecule known for its antibacterial properties. It incorporates several functional groups, including a triazole ring, a sulfanyl group, and a dichlorophenyl group, which may contribute to its biological activity.
Synthesis Analysis
The synthesis of related sulfanilamide-derived 1,2,3-triazole compounds typically involves a 1,3-dipolar cycloaddition reaction, which is a common method for constructing triazole rings . This reaction is efficient and can yield the desired products in excellent yields. The synthesis is confirmed by various spectroscopic methods such as MS, IR, and NMR, as well as elemental analyses .
Molecular Structure Analysis
The molecular structure of sulfanilamide derivatives can be characterized by techniques like IR, NMR, and UV-Vis spectra. Single crystal X-ray diffraction (XRD) is used to determine the crystal structures and to examine conformational and hydrogen bond network properties . These analyses reveal that even small changes in the molecular structure can lead to different crystal systems and hydrogen bonding networks, which can affect the biological activity of the compounds .
Chemical Reactions Analysis
The chemical reactivity of sulfanilamide derivatives is not directly discussed in the provided papers. However, the presence of functional groups such as the triazole ring and the sulfanyl group suggests that these compounds could participate in various chemical reactions. The triazole ring, in particular, is known for its ability to interact with biological targets, which could be relevant for the compound's antibacterial and antifungal activities .
Physical and Chemical Properties Analysis
Sulfanilamide derivatives have melting points between 195-227°C and initiate thermal decomposition between 259-271°C. The enthalpies of fusion for these compounds have been determined, indicating their thermal stability . These properties are important for the practical use of these compounds, as they must remain stable under physiological conditions to be effective as drugs. The antibacterial and antifungal screenings of these compounds show that the introduction of different substituents can significantly affect their biological activities .
Relevant Case Studies
The papers provided do not mention specific case studies related to the compound . However, they do report on the antibacterial and antifungal activities of similar sulfanilamide-derived compounds. For instance, certain derivatives have shown promising antibacterial potency against various bacterial strains, except for Candida albicans and Candida mycoderma . Another study found that the introduction of a benzene ring to the CO-NH group or SO2-NH moiety did not significantly enhance antibacterial activity, and none of the compounds exhibited antifungal activity . These findings suggest that the structural modifications of sulfanilamide derivatives can lead to varied biological activities, which is valuable information for the development of new antibacterial agents.
Applications De Recherche Scientifique
Synthesis and Enzyme Inhibition : Bekircan, Ülker, and Menteşe (2015) synthesized novel heterocyclic compounds derived from a starting compound similar to the one . These compounds were screened for their lipase and α-glucosidase inhibition, with some showing significant anti-lipase and anti-α-glucosidase activities (Bekircan, Ülker, & Menteşe, 2015).
Biological Activity Studies : Bektaş, Demirbaş, Demirbas, and Karaoglu (2010) performed the synthesis of hybrid molecules containing a tryptamine moiety, starting from acid hydrazides similar to the compound . These new compounds were screened for their antimicrobial activities, with some showing effectiveness against test microorganisms (Bektaş, Demirbaş, Demirbas, & Karaoglu, 2010).
Labeling and Analysis for Receptor Antagonism : Hong, Hynes, Tian, Balasubramanian, and Bonacorsi (2015) synthesized a tritium labeled compound similar to the one , which is a potent C-C chemokine receptor 1 (CCR1) antagonist. The study focused on the labeling pattern and stereochemical configuration, highlighting its potential for receptor antagonism research (Hong, Hynes, Tian, Balasubramanian, & Bonacorsi, 2015).
Synthesis and Antimicrobial Activities : Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, and Demirbas (2007) explored the synthesis of 1,2,4-Triazole derivatives, structurally related to the compound of interest. These compounds were screened for antimicrobial activities, with some showing good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Pro-apoptotic Indapamide Derivatives : Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, and Küçükgüzel (2015) synthesized derivatives of indapamide, a compound structurally similar to the one , with a focus on their pro-apoptotic activities. They found that one compound showed significant growth inhibition on melanoma cell lines, indicating its potential as an anticancer agent (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).
Pharmacological Properties of Triazole and Thiadiazole Derivatives : Maliszewska-Guz, Wujec, Pitucha, Dobosz, Chodkowska, Jagiełło-wójtowicz, Mazur, and Kozioł (2005) investigated the synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, related to the compound , and their pharmacological properties. They focused on their effect on the central nervous system in mice (Maliszewska-Guz et al., 2005).
Synthesis and Antimicrobial Study of Fused Thiazolo[3,2-b]triazine, Triazolo[4,3-b]triazine, and 1,2,4-Triazinone Derivatives : El-Shehry, El‐Hag, and Ewies (2020) synthesized derivatives with structural similarities to the compound . They evaluated these compounds for their antimicrobial activity against bacterial and fungal strains, demonstrating the compound's potential in antimicrobial research (El-Shehry, El‐Hag, & Ewies, 2020).
Propriétés
IUPAC Name |
N-[[4-(3,4-dichlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23Cl2N5O2S/c1-17-5-4-7-19(13-17)26(36)30-15-24-31-32-27(34(24)20-9-10-21(28)22(29)14-20)37-16-25(35)33-12-11-18-6-2-3-8-23(18)33/h2-10,13-14H,11-12,15-16H2,1H3,(H,30,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNAEHVYAMDAHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)SCC(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23Cl2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2508351.png)

![N-{(E)-[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}-3,4-dichloroaniline](/img/structure/B2508353.png)
![(E)-methyl 2-((4-(tert-butyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2508355.png)
![1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine](/img/structure/B2508356.png)

![5-Thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2508358.png)




![1-(4-fluorophenyl)-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropane-1-carboxamide](/img/structure/B2508370.png)
![N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2508372.png)
